molecular formula C18H15ClFN3O B7663194 3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide

3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide

カタログ番号: B7663194
分子量: 343.8 g/mol
InChIキー: HLPSGEIWHGAXMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide, also known as CFTR inhibitor-172, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. This compound is a highly specific inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is a key regulator of ion transport across epithelial membranes. In

作用機序

3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide inhibitor-172 exerts its pharmacological effects by specifically targeting the this compound protein. This protein is a chloride ion channel that is located on the surface of epithelial cells in the lungs, pancreas, and other organs. In patients with cystic fibrosis, mutations in the this compound gene lead to the production of a defective this compound protein that is unable to function properly. This compound inhibitor-172 binds to a specific site on the this compound protein and blocks its activity, which can help to restore normal ion transport across epithelial membranes.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models of cystic fibrosis, this compound inhibitor-172 has been shown to improve lung function, reduce airway inflammation, and decrease bacterial colonization. In vitro studies have also demonstrated that this compound inhibitor-172 can inhibit the growth of several bacterial species that are commonly associated with cystic fibrosis infections.

実験室実験の利点と制限

3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide inhibitor-172 has several advantages for use in lab experiments. It is a highly specific inhibitor of the this compound protein, which makes it a valuable tool for studying the function of this protein in various cellular and physiological contexts. However, there are also some limitations to the use of this compound inhibitor-172 in lab experiments. Its specificity for the this compound protein means that it may not be effective for studying other ion channels or transporters that are involved in epithelial ion transport. Additionally, the high potency of this compound inhibitor-172 may make it difficult to use at low concentrations or in long-term studies.

将来の方向性

There are several potential future directions for research on 3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide inhibitor-172. One area of interest is the development of new formulations or delivery methods that can improve the efficacy and safety of this compound in clinical settings. Another potential direction is the investigation of the effects of this compound inhibitor-172 on other cell types or physiological systems, such as the gastrointestinal tract or the reproductive system. Additionally, further studies are needed to fully understand the long-term effects and potential side effects of this compound inhibitor-172 in patients with cystic fibrosis.

合成法

The synthesis of 3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide inhibitor-172 involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 3-chloro-2-fluorobenzoic acid, 3-(1-ethylimidazol-2-yl)aniline, and thionyl chloride. The reaction proceeds through several steps, including the formation of an amide intermediate and subsequent chlorination and fluorination steps. The final product is obtained through purification and isolation techniques.

科学的研究の応用

3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide inhibitor-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the function of the this compound protein, leading to the accumulation of thick, sticky mucus in the lungs and other organs. This compound inhibitor-172 has been shown to specifically inhibit the function of the this compound protein, which can help to restore normal ion transport across epithelial membranes and improve lung function in patients with cystic fibrosis.

特性

IUPAC Name

3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O/c1-2-23-10-9-21-17(23)12-5-3-6-13(11-12)22-18(24)14-7-4-8-15(19)16(14)20/h3-11H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPSGEIWHGAXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2=CC(=CC=C2)NC(=O)C3=C(C(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。